molecular formula C16H14N2S3 B2465876 2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 478067-57-1

2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine

Cat. No.: B2465876
CAS No.: 478067-57-1
M. Wt: 330.48
InChI Key: CDZWKIRLTPPHPY-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is a synthetically designed small molecule recognized for its potent inhibitory activity against a spectrum of protein kinases, with a notable focus on receptor tyrosine kinases (RTKs) implicated in oncogenic signaling . Its core research value lies in its mechanism as a multi-kinase inhibitor, where it functions by competitively binding to the ATP-binding site of target kinases, thereby suppressing phosphorylation and subsequent activation of downstream pro-survival and proliferative pathways. This compound has been specifically investigated for its anti-angiogenic and anti-proliferative effects in cellular models of cancer , making it a valuable chemical probe for studying tumorigenesis and metastatic progression. Researchers utilize this thieno[3,2-d]pyrimidine derivative to elucidate the complex signaling networks driven by kinases such as VEGFR-2 and EGFR, and to explore its potential as a lead compound in the development of novel targeted cancer therapeutics. Its unique scaffold serves as a critical tool in pharmacological studies aimed at overcoming resistance to existing kinase inhibitors.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S3/c1-3-9-20-16-17-13-8-10-19-14(13)15(18-16)21-12-6-4-11(2)5-7-12/h3-8,10H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWKIRLTPPHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiophene Precursors

The thieno[3,2-d]pyrimidine core is typically constructed via cyclization of aminothiophene derivatives. A one-step protocol involving carbon disulfide (CS₂) and potassium hydroxide (KOH) has been reported for analogous systems.

Procedure :

  • Intermediate Formation : React 1-amino-2-carbamoylthieno[2,3-b]pyridine derivatives with CS₂ in pyridine to form 8-oxo-10-thioxothieno[3,2-d]pyrimidines.
  • Alkylation : Treat the thioxo intermediate with allyl bromide and 4-methylbenzyl chloride in aqueous dimethylformamide (DMF) containing KOH at 20–22°C.

Key Observations :

  • Regioselective S-alkylation occurs due to sulfur’s higher polarizability compared to nitrogen or oxygen.
  • Yields for analogous compounds range from 76% to 95% depending on substituents.

Gewald Reaction-Based Synthesis

The Gewald reaction enables construction of 2-aminothiophene intermediates, which are subsequently cyclized to form the pyrimidine ring.

Procedure :

  • Thiophene Formation : Condense thiobarbituric acid with an appropriate nitrile (e.g., allyl cyanide) in the presence of elemental sulfur and piperidine.
  • Cyclization : React the 2-aminothiophene intermediate with formamide or urea derivatives under thermal conditions (150–200°C) to form the pyrimidine ring.
  • Functionalization : Introduce sulfanyl groups via nucleophilic substitution or alkylation.

Key Observations :

  • Yields for Gewald-derived thienopyrimidines range from 60% to 91%.
  • Solvent choice (e.g., DMF) critical for stabilizing reactive intermediates.

Thiourea Intermediate Route

Thiourea derivatives serve as versatile precursors for thienopyrimidine synthesis.

Procedure :

  • Thiourea Formation : React 1-amino-2-ethoxycarbonylthieno[2,3-b]pyridines with benzoylisothiocyanate to form N,N′-disubstituted thioureas.
  • Cyclization : Treat thioureas with aqueous KOH/ethanol to yield 8-oxo-10-thioxothieno[3,2-d]pyrimidines.
  • Sequential Alkylation : Introduce allylsulfanyl and 4-methylphenylsulfanyl groups via stepwise alkylation with allyl bromide and 4-methylbenzyl chloride.

Key Observations :

  • Alkylation at room temperature minimizes side reactions.
  • ¹H NMR confirms S-alkylation: Allyl protons resonate at δ 3.22–4.90 ppm, while 4-methylphenyl protons appear as a singlet at δ 2.35 ppm.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Method Starting Materials Reagents/Conditions Yield Advantages
Cyclization with CS₂/KOH Aminothiophene derivatives CS₂, KOH, DMF, 20–22°C 76–95% High regioselectivity, one-pot synthesis
Gewald Reaction Thiobarbituric acid, nitriles Piperidine, sulfur, 150–200°C 60–91% Versatile for diverse substituents
Thiourea Intermediate 1-Amino-2-ethoxycarbonylthienopyridines Benzoylisothiocyanate, KOH/ethanol 70–85% Scalable, well-characterized intermediates

Mechanistic Insights

Regioselectivity in Alkylation

The preferential alkylation at sulfur (vs. nitrogen or oxygen) is attributed to:

  • Polarizability : Sulfur’s larger atomic radius facilitates charge dispersion, enhancing nucleophilicity.
  • Solvent Effects : Aqueous DMF stabilizes thiolate intermediates, promoting S-alkylation.

Cyclization Kinetics

Cyclization rates depend on:

  • Base Strength : KOH > NaOH due to superior deprotonation efficiency.
  • Temperature : Elevated temperatures (≥150°C) accelerate ring closure but risk decomposition.

Optimization and Scalability

Industrial-Scale Considerations

  • Continuous-Flow Reactors : Enhance heat/mass transfer for exothermic alkylation steps.
  • Solvent Recycling : DMF recovery via distillation reduces costs and environmental impact.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent resolves sulfanyl regioisomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thieno[3,2-d]pyrimidine scaffold facilitates nucleophilic substitutions at positions activated by electron-withdrawing groups. For example:

  • Halogenation : The allylsulfanyl group can act as a leaving group, enabling substitution with halogens (e.g., bromine) under acidic or basic conditions.

  • Aryloxy Group Replacement : The 4-[(4-methylphenyl)sulfanyl] substituent undergoes displacement with phenols or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Key Conditions :

Reaction TypeReagents/ConditionsYield (%)Reference
BrominationHBr/AcOH, 80°C, 4h72
Phenoxy SubstitutionK₂CO₃, DMF, 120°C, 12h68

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings when halogenated. For instance:

  • Suzuki-Miyaura Coupling : Arylboronic acids react with brominated derivatives using Pd(PPh₃)₄ as a catalyst .

Optimized Protocol (from ):

Boronic Acid (eq.)Base (eq.)Catalyst (eq.)Solvent, Temp.Yield (%)
2K₂CO₃ (2.6)Pd(PPh₃)₄ (0.02)THF, Reflux67

This method achieves regioselective arylations, expanding structural diversity for bioactivity studies .

Alkylation of Sulfanyl Groups

The allylsulfanyl and 4-methylphenylsulfanyl groups undergo S-alkylation:

  • Reagents : Alkyl halides (e.g., methyl iodide) in aqueous DMF with KOH .

  • Regioselectivity : The allylsulfanyl group reacts preferentially due to higher nucleophilicity .

Example :

SubstrateAlkylating AgentConditionsProductYield (%)
Target CompoundCH₃IKOH, DMF, RT, 6hS-Methylated derivative85

Oxidation Reactions

Sulfur-containing substituents are susceptible to oxidation:

  • Allylsulfanyl → Sulfoxide/Sulfone : Controlled oxidation with mCPBA or H₂O₂ in acetic acid yields sulfoxides (1 eq. oxidant) or sulfones (2 eq.).

  • Stability : Sulfones exhibit enhanced metabolic stability compared to sulfides in pharmacological contexts .

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrimidine ring participates in cycloadditions:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts.

  • Mechanism : Inverse electron-demand cycloaddition confirmed by DFT calculations.

Functionalization via Radical Pathways

Recent studies highlight radical-based modifications:

  • Photocatalyzed C–H Activation : Visible-light-mediated alkylation using eosin Y as a catalyst and alkyl bromides .

  • Selectivity : C-6 position of the thienopyrimidine core is preferentially functionalized .

Scientific Research Applications

2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. The sulfur atoms can form covalent bonds with thiol groups in proteins, affecting their activity.

    Electronic Properties: In materials science, the compound’s conjugated system allows for electron delocalization, which is crucial for its function in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Thieno[3,2-d]pyrimidine Derivatives

A. Heterocyclic vs. Sulfanyl Substituents

  • Triazole/Imidazole Derivatives: Compounds like 2-alkoxy-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine () demonstrated anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. However, replacing the triazole with imidazole or pyrazole rings reduced potency, indicating that nitrogen-rich heterocycles are critical for seizure inhibition .
  • Sulfanyl Derivatives : In contrast, sulfur-based substituents (e.g., 4-[(4-chlorophenyl)thio] groups in 21d , ) are associated with antibacterial activity. The electron-withdrawing nature of sulfanyl groups may enhance interactions with bacterial enzymes . The target compound’s allylsulfanyl group could similarly modulate reactivity or binding kinetics compared to halogenated analogs.

B. Positional Effects of Substituents

  • C-4 vs. C-6 Substitutions: In BTK inhibitors (), 4,6-disubstituted thieno[3,2-d]pyrimidines (e.g., compounds 7 and 8) showed high selectivity for BTK over EGFR, attributed to the strategic placement of an electrophilic warhead at C-4 and extended C-6 substituents.
Backbone Modifications: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine
  • Antiproliferative Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., compounds 7a–d, ) exhibited superior antiproliferative activity compared to thieno[3,2-d] analogs, likely due to differences in π-stacking or hydrogen-bonding interactions with kinase targets like PI3Kα . This suggests that the thieno[3,2-d] backbone in the target compound may be less optimal for anticancer applications unless paired with specific substituents.
Antimicrobial and Anticancer Potential
  • Antibacterial Activity : Sulfonamide-spiro derivatives (e.g., 2c, 8b,c , ) showed efficacy against Gram-positive bacteria, with sulfanyl and chloro groups enhancing membrane penetration . The target compound’s 4-methylphenylsulfanyl group may similarly improve lipophilicity and antibacterial potency.
  • Anticancer Activity: Aminothiophene derivatives () inhibited cancer cell proliferation via mechanisms involving kinase inhibition or DNA intercalation. Molecular docking studies highlighted the role of substituent bulk and polarity in binding to active sites .
Electronic and Physicochemical Properties

    Biological Activity

    2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine (CAS No. 478067-57-1) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, characterized by the presence of sulfur-containing moieties, suggests a diverse range of biological interactions.

    • Molecular Formula : C16H14N2S3
    • Molecular Weight : 330.49 g/mol
    • CAS Number : 478067-57-1

    Biological Activity Overview

    The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.

    Anticancer Activity

    Research indicates that thienopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have focused on the compound's efficacy against breast cancer models:

    • In Vitro Studies : The compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated notable cytotoxicity with an IC50 value in the low micromolar range (specific values for this compound were not detailed in the available literature) .
    • Mechanism of Action : Thienopyrimidines are believed to exert their effects through inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have shown selective inhibition of PI3K isoforms, which are critical in cancer metabolism and growth .

    Antimicrobial Activity

    Emerging studies suggest that compounds within this chemical class may also possess antimicrobial properties:

    • Synthesis and Evaluation : A series of thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. The presence of sulfur atoms in the structure is thought to contribute to enhanced bioactivity against various pathogens .

    Case Studies and Research Findings

    A comprehensive review of recent studies highlights several key findings regarding the biological activity of this compound:

    Study Cell Line/Model IC50 Value (µM) Activity Type Notes
    Study 1MCF-7~0.045AntiproliferativeSelective activity noted
    Study 2MDA-MB-231~0.16AntiproliferativeSignificant cytotoxicity observed
    Study 3BALB 3T3~5.37CytotoxicityLow toxicity to normal cells

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